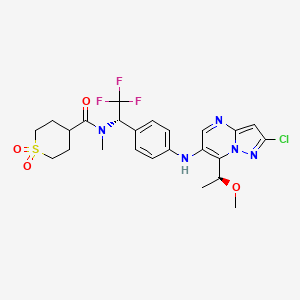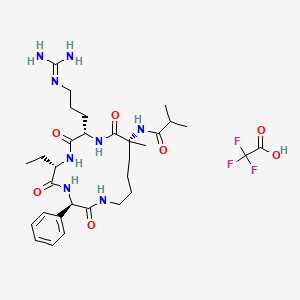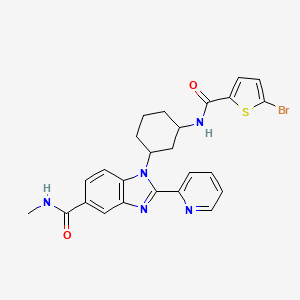![molecular formula C22H12N4O4S2 B10819910 8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione](/img/structure/B10819910.png)
8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RGB-1 is a polycyclic aromatic hydrocarbon known for its ability to stabilize RNA G-quadruplex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RGB-1 involves multiple steps, typically starting with the formation of the core polycyclic aromatic structure. The process often includes:
Cyclization Reactions: Formation of the polycyclic core through cyclization of aromatic precursors.
Functional Group Modifications: Introduction of functional groups such as nitro, amino, or sulfonyl groups to enhance the compound’s stability and activity.
Purification: Techniques like recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of RGB-1 may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
RGB-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of RGB-1 with modified functional groups, enhancing its stability and biological activity.
Wissenschaftliche Forschungsanwendungen
RGB-1 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer for RNA G-quadruplex structures, aiding in the study of nucleic acid interactions.
Biology: Investigated for its role in inhibiting RNA translation and reducing oncogene expression.
Medicine: Potential therapeutic agent for targeting cancer cells, particularly in breast cancer research.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Wirkmechanismus
RGB-1 exerts its effects by stabilizing RNA G-quadruplex structures, which are four-stranded nucleic acid configurations. This stabilization inhibits the translation of RNA into proteins, thereby reducing the expression of specific genes such as the NRAS proto-oncogene. The molecular targets include the RNA G-quadruplexes, and the pathways involved are related to RNA translation and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TMPyP4: Another stabilizer of G-quadruplex structures, but with different specificity and potency.
BRACO-19: Known for its ability to stabilize DNA G-quadruplexes, used in cancer research.
Pyridostatin: A compound that stabilizes G-quadruplexes and inhibits DNA replication.
Uniqueness of RGB-1
RGB-1 is unique in its selective stabilization of RNA G-quadruplexes, making it particularly valuable for studying RNA-related processes and developing RNA-targeted therapies. Its ability to reduce NRAS proto-oncogene expression in breast cancer cells sets it apart from other G-quadruplex stabilizers .
Eigenschaften
Molekularformel |
C22H12N4O4S2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
8,18-bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione |
InChI |
InChI=1S/C22H12N4O4S2/c27-21-17-11(13-3-1-5-29-13)9-31-19(17)23-15-8-26-16(7-25(15)21)24-20-18(22(26)28)12(10-32-20)14-4-2-6-30-14/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
QNXKYGQXHUFVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC5=NC6=C(C(=CS6)C7=CC=CO7)C(=O)N51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)


![4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid](/img/structure/B10819899.png)